
3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione is an organic compound characterized by a hexane backbone substituted with phenyl groups at positions 1 and 6, and a 4-methylphenyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural similarity to known pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Methylbenzylidene)camphor: A compound with a similar phenyl substitution pattern, used in sunscreen formulations.
1,7,7-Trimethyl-3-(4-methylphenyl)methylene-bicyclo[2.2.1]heptan-2-one: Another structurally related compound with applications in organic synthesis.
Uniqueness
3-(4-Methylphenyl)-1,6-diphenylhexane-1,6-dione is unique due to its specific substitution pattern and the presence of both phenyl and 4-methylphenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
682813-44-1 |
|---|---|
分子式 |
C25H24O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,6-diphenylhexane-1,6-dione |
InChI |
InChI=1S/C25H24O2/c1-19-12-14-20(15-13-19)23(18-25(27)22-10-6-3-7-11-22)16-17-24(26)21-8-4-2-5-9-21/h2-15,23H,16-18H2,1H3 |
InChIキー |
RQDSDOWNLYRMRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-6-nitroisoquinolin-1-amine](/img/structure/B12515088.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
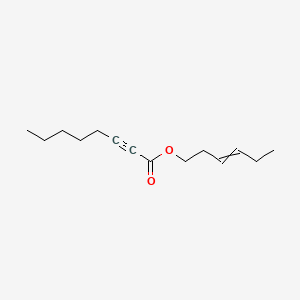
![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
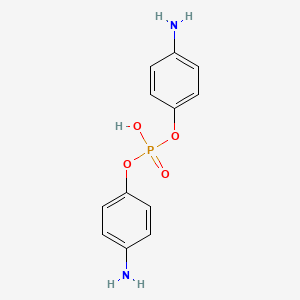
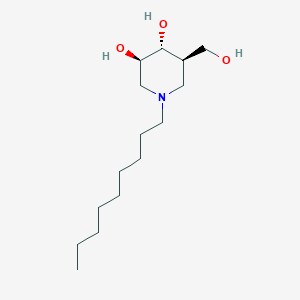
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)
![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)

![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
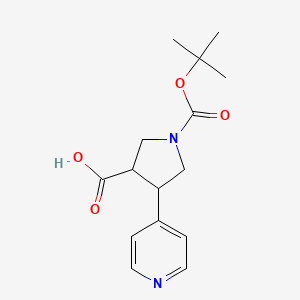
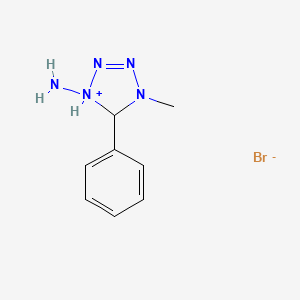
![tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12515159.png)
